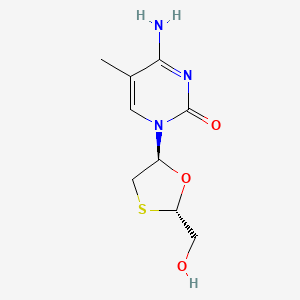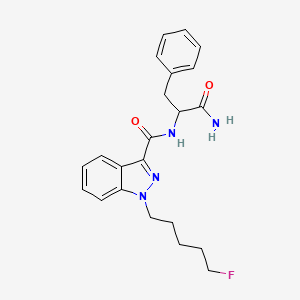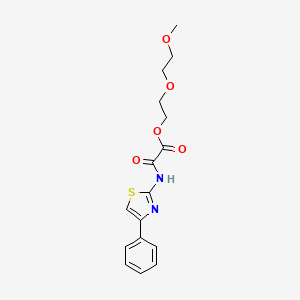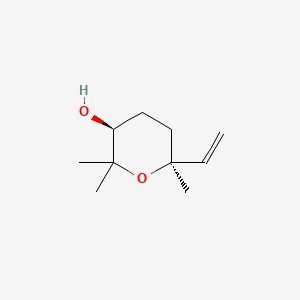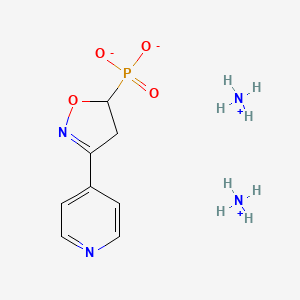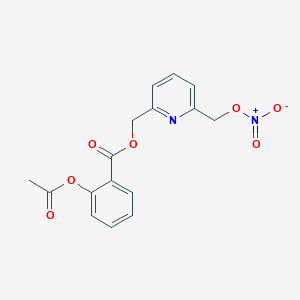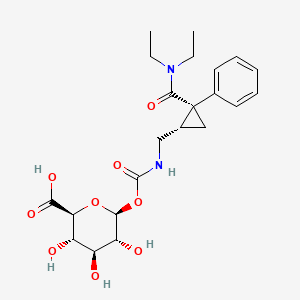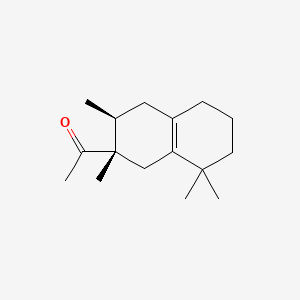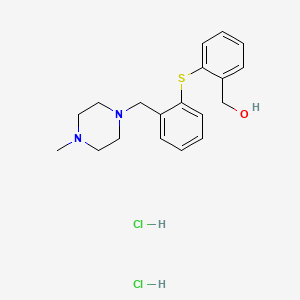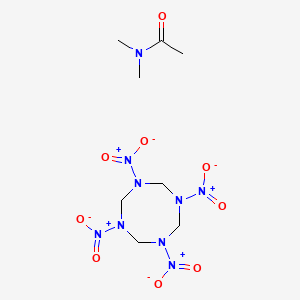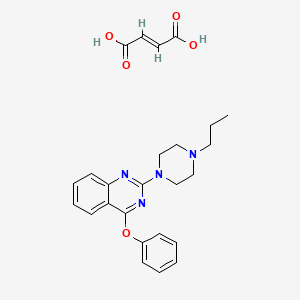
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate is a chemical compound known for its potent anticonvulsive and antihypoxic activities . This compound belongs to the quinazoline class and has shown promising results in scientific research, particularly in the field of medicine.
Preparation Methods
The synthesis of 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate involves several steps. The primary synthetic route includes the reaction of 4-phenoxyquinazoline with 4-propyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, leading to its anticonvulsive effects . The compound may also interact with cellular pathways involved in hypoxia, thereby exerting its antihypoxic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate can be compared with other similar compounds such as:
Carbamazepine: A well-known anticonvulsant used in the treatment of epilepsy.
Phenytoin: Another anticonvulsant that is commonly used to control seizures.
Other Quinazoline Derivatives: Compounds with similar structures that exhibit anticonvulsive and antihypoxic activities. The uniqueness of this compound lies in its potent activity and relatively low side effects compared to other anticonvulsants.
Properties
CAS No. |
129112-69-2 |
|---|---|
Molecular Formula |
C25H28N4O5 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C21H24N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h3-11H,2,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DOCFHMMTYLGHHZ-WLHGVMLRSA-N |
Isomeric SMILES |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


